![molecular formula C18H15ClN2O2 B3006096 Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate CAS No. 955328-50-4](/img/structure/B3006096.png)
Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate typically involves the reaction of 8-chloroquinoline-4-amine with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts are often employed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis systems are often used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate may exhibit significant activity against various pathogens due to its unique structural features. Research indicates that similar compounds have shown effectiveness against bacteria and fungi, suggesting a promising avenue for further investigation into this compound's efficacy in treating infectious diseases.
Anticancer Potential
The anticancer properties of quinoline derivatives are well-documented. Studies have demonstrated that compounds with a similar structure can induce apoptosis in cancer cells and inhibit tumor growth. For instance, research on related quinoline compounds has revealed their ability to disrupt cell cycle progression and promote cell death in various cancer cell lines. This compound is hypothesized to possess similar mechanisms of action, making it a candidate for further anticancer drug development.
Table 1: Biological Activities of Related Quinoline Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Chloroquinolin-8-ol | Hydroxy group instead of ethoxy | Antimicrobial |
8-Hydroxyquinoline | Hydroxy group at position 8 | Anticancer, enzyme inhibition |
Ethyl 2-(4-(5-chloroquinolin-8-yloxy)phenyl)acetate | Ether linkage instead of amino | Antimicrobial |
7-Aminoquinoline | Amino group at position 7 | Antimalarial |
This table illustrates the diversity of quinoline derivatives and their respective biological activities, highlighting the potential of this compound due to its specific substitutions.
Case Study 1: Anticancer Activity Assessment
A study investigated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability and induced apoptosis at specific concentrations. This compound could be evaluated similarly to assess its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of quinoline derivatives against drug-resistant bacterial strains. The findings suggested that structural modifications could enhance antimicrobial activity. This insight could guide the synthesis of this compound for targeted antimicrobial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. This inhibition can result in the suppression of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinoline N-oxide: An oxidized derivative of quinoline with different biological activities
Uniqueness: Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinoline ring with the benzoate ester group makes it a versatile compound for various applications in research and industry .
Biological Activity
Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate, a quinoline derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is synthesized from the reaction of 8-chloroquinoline-4-amine with ethyl 4-aminobenzoate. Its unique structure combines a quinoline moiety with a benzoate ester, which is believed to contribute to its diverse biological properties. The compound is under investigation for its potential in treating various diseases, including malaria and certain cancers.
Target Pathways
This compound primarily targets the Plasmodium falciparum parasite, which is responsible for malaria. Similar to other quinoline derivatives like chloroquine, it is hypothesized to interfere with the heme detoxification process within the parasite, crucial for its survival .
Biochemical Interactions
The compound may exhibit its biological effects through several biochemical pathways:
- Heme Detoxification Inhibition : By disrupting the conversion of toxic heme to non-toxic hemozoin, it increases the toxicity within the parasite.
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, potentially through mechanisms that inhibit protein synthesis and disrupt cell wall integrity .
Antimalarial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimalarial activity. For example:
Compound | IC50 (µM) | Effect on Survival (Days) |
---|---|---|
4c | 2.10 ± 0.48 | 16.7 ± 2.16 |
4e | 1.81 ± 0.83 | 14.4 ± 1.20 |
Chloroquine | 0.18 ± 0.03 | N/A |
These results indicate that compounds derived from this compound are comparable to chloroquine in efficacy against malaria .
Antimicrobial Activity
In addition to its antimalarial properties, the compound has shown activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Enterococcus faecalis | 62.5 - 125 μM |
The compound exhibits bactericidal effects by inhibiting protein synthesis pathways, which can be critical for developing new antibiotics .
Case Studies and Research Findings
- Antimalarial Efficacy : A study evaluated several derivatives of this compound in a murine model infected with P. berghei . The results showed significant reductions in parasitemia and increased survival rates compared to untreated controls .
- Cytotoxicity Against Cancer Cells : Research on similar quinoline derivatives indicated cytotoxic effects against various cancer cell lines, including leukemic and colorectal cells. At higher concentrations, these compounds induced apoptosis and inhibited DNA/RNA synthesis .
Properties
IUPAC Name |
ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)12-6-8-13(9-7-12)21-16-10-11-20-17-14(16)4-3-5-15(17)19/h3-11H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEITUVPXWKDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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